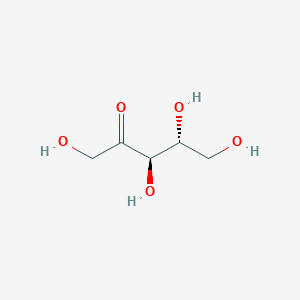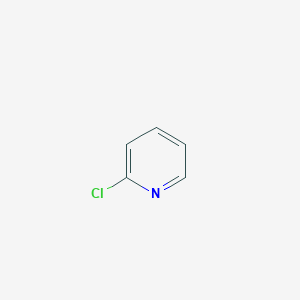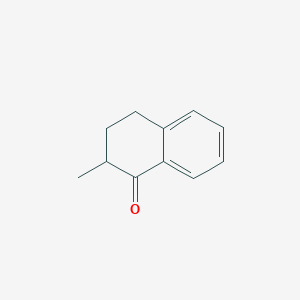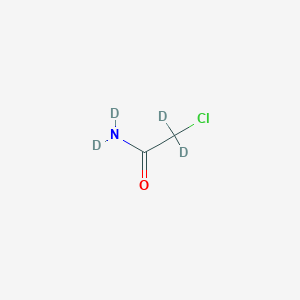
D-ribulose
Overview
Description
D-Ribulose is a ketopentose, a type of monosaccharide containing five carbon atoms and a ketone functional group. Its chemical formula is C5H10O5. This compound is one of the two enantiomers of ribulose, the other being L-Ribulose. This compound is significant in various biological processes, including the pentose phosphate pathway and photosynthesis, where it acts as an intermediate .
Mechanism of Action
Target of Action
D-Ribulose, also known as Ribulose, primarily targets the enzyme Ribulose-5-Phosphate Epimerase (RPE) and Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) . RPE is involved in the interconversion of ribulose-5-phosphate (Ru5P) to xylulose-5-phosphate (Xu5P) during the Pentose Phosphate Pathway (PPP) . RuBisCO is unique to photosynthetic metabolism and plays a crucial role in the carbon fixation process .
Mode of Action
This compound interacts with its targets in a specific manner. In the case of RPE, it participates in the catalysis of the interconversion of Ru5P to Xu5P . For RuBisCO, this compound combines with carbon dioxide at the start of the photosynthesis process in green plants . The enzyme RuBisCO catalyzes the reaction between RuBP and carbon dioxide, producing a highly unstable six-carbon intermediate .
Biochemical Pathways
This compound is involved in the Pentose Phosphate Pathway (PPP), which plays a crucial role in maintaining NADPH/NADP+ homeostasis and provides protection against oxidative stress . It is also an intermediate in the Calvin cycle . The non-oxidative PPP converts this compound-5-phosphate to various other compounds, affecting multiple downstream pathways .
Pharmacokinetics
It is known that this compound can undergo phosphorylation to yield ribose-5-phosphate (r-5-p), which contributes to atp production through the nonoxidative phase of the ppp .
Result of Action
The action of this compound results in various molecular and cellular effects. For instance, in the PPP, the conversion of this compound-5-phosphate to other compounds helps maintain NADPH/NADP+ homeostasis and provides protection against oxidative stress . In photosynthesis, this compound’s interaction with RuBisCO leads to the production of glucose .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the activity of RuBisCO, a primary target of this compound, can be affected by various environmental conditions . Understanding these influences can provide insights into the efficacy and stability of this compound’s action.
Biochemical Analysis
Biochemical Properties
D-Ribulose is a metabolite in pentose and glucuronate interconversions . It interacts with the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), the most abundant soluble protein in nature . RuBisCO catalyzes the reaction in the photosynthetic assimilation of atmospheric carbon dioxide (CO2) .
Cellular Effects
This compound influences cell function by participating in the Calvin cycle, a series of biochemical reactions that occur in the stroma of chloroplasts during photosynthesis . It impacts cellular metabolism by being involved in the conversion of inorganic carbon substrates, CO2 and NaHCO3 .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with RuBisCO. In the Calvin cycle, RuBisCO metabolizes Ribulose-1,5-bisphosphate (RuBP) into glycerate 3-phosphate (G3P) . This process involves the binding of this compound with RuBisCO, leading to changes in gene expression and enzyme activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can be observed over time through RuBisCO activity assays . These assays monitor the consumption rates of RuBP, providing information on this compound’s stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
This compound is involved in the Calvin cycle, a metabolic pathway that plays a key role in the photosynthetic assimilation of CO2 . It interacts with RuBisCO and other enzymes in this pathway .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are closely tied to its role in the Calvin cycle
Subcellular Localization
This compound is localized in the stroma of chloroplasts, where the Calvin cycle occurs . Its activity and function are influenced by this subcellular localization .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Ribulose can be synthesized through the isomerization of D-Arabinose using enzymes such as L-Arabinose isomerase. This reaction typically occurs under mild conditions, making it suitable for industrial applications .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Microorganisms such as Bacillus species can convert D-Glucose or L-Arabinose into this compound through a series of enzymatic reactions. This method is preferred due to its efficiency and the mild reaction conditions required .
Chemical Reactions Analysis
Types of Reactions: D-Ribulose undergoes various chemical reactions, including:
Reduction: It can be reduced to form ribitol, a sugar alcohol.
Isomerization: this compound can be isomerized to form D-Xylulose.
Common Reagents and Conditions:
Oxidation: Common reagents include NADP+ and specific dehydrogenases.
Reduction: Reducing agents such as sodium borohydride can be used.
Isomerization: Enzymes like ribose-5-phosphate isomerase are typically used.
Major Products:
Oxidation: this compound-5-phosphate
Reduction: Ribitol
Isomerization: D-Xylulose
Scientific Research Applications
D-Ribulose has several applications in scientific research:
Comparison with Similar Compounds
D-Xylulose: Another ketopentose that is an isomer of D-Ribulose.
L-Ribulose: The enantiomer of this compound.
Ribose: An aldopentose that shares similar metabolic pathways with this compound.
Uniqueness: this compound is unique due to its specific role in the pentose phosphate pathway and photosynthesis. Unlike its isomers and enantiomers, this compound-1,5-bisphosphate is directly involved in the carbon fixation process in photosynthesis, making it crucial for the survival of photosynthetic organisms .
Properties
CAS No. |
488-84-6 |
|---|---|
Molecular Formula |
C5H10O5 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
(3R,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O5/c6-2-5(9)4(8)3(7)1-10-5/h3-4,6-9H,1-2H2/t3-,4-,5?/m1/s1 |
InChI Key |
LQXVFWRQNMEDEE-ZZKAVYKESA-N |
SMILES |
C(C(C(C(=O)CO)O)O)O |
Isomeric SMILES |
C1[C@H]([C@H](C(O1)(CO)O)O)O |
Canonical SMILES |
C1C(C(C(O1)(CO)O)O)O |
Appearance |
Assay:≥95%A solution in water |
Key on ui other cas no. |
5556-48-9 488-84-6 |
physical_description |
Solid |
Synonyms |
D-Erythro-2-Pentulose; D(-)-Ribulose; D-Adonose; D-Arabinulose; D-Araboketose; D-Erythropentulose; D-Ribosone; D-Erythro-2-Ketopentose |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is D-ribulose and what is its role in biological systems?
A: this compound is a ketopentose, a monosaccharide containing five carbon atoms with a ketone functional group. [, , , , ] This sugar plays a crucial role in various metabolic pathways, notably the pentose phosphate pathway, where it serves as a precursor for nucleotide biosynthesis and provides reducing equivalents for biosynthetic processes. [, , , , ]
Q2: What is the relationship between this compound and this compound 5-phosphate?
A: this compound 5-phosphate is the phosphorylated form of this compound. It is a key intermediate in the pentose phosphate pathway and the Calvin cycle, where it serves as the substrate for the enzyme this compound 1,5-bisphosphate carboxylase/oxygenase (RuBisCO). [, , , , ]
Q3: How does this compound enter metabolic pathways?
A: In some organisms, this compound can be directly phosphorylated by D-ribulokinase to form this compound 5-phosphate, entering the pentose phosphate pathway. [, ] It can also be derived from D-arabinose through the action of L-fucose isomerase, which exhibits activity on D-arabinose, converting it to this compound. []
Q4: How does the structure of this compound affect its interaction with enzymes like D-ribulokinase?
A: While D-ribulokinase exhibits broad substrate specificity, phosphorylating all four 2-ketopentoses, it shows varying affinities. [] The enzyme has a fourfold greater affinity for L-fuculose than for this compound, suggesting its natural substrate is L-fuculose. []
Q5: How does the phosphorylation of this compound contribute to its metabolic role?
A: Phosphorylation activates this compound, allowing it to participate in enzymatic reactions within the cell. For instance, this compound 5-phosphate is a substrate for this compound-5-phosphate 3-epimerase, which catalyzes its interconversion with D-xylulose 5-phosphate, another key intermediate in the pentose phosphate pathway. [, ]
Q6: What are some industrial applications of this compound and related enzymes?
A: this compound, being a rare sugar, has potential applications in the food and pharmaceutical industries. [] For instance, D-arabitol dehydrogenase, which catalyzes the conversion of D-arabitol to this compound, is being explored as a biocatalyst for producing rare sugar precursors due to its thermostability and specificity. []
Q7: What are some challenges in studying and utilizing this compound?
A: this compound and its phosphorylated derivatives are highly reactive and unstable, making them challenging to study and utilize. [, ] Specialized techniques and conditions are often required to stabilize these compounds and study their interactions with enzymes. [, ]
Q8: What are the implications of this compound metabolism for biotechnological applications?
A: Understanding this compound metabolism is crucial for engineering microorganisms for the production of valuable compounds. For example, manipulating the pentose phosphate pathway to increase this compound 5-phosphate availability can enhance the synthesis of nucleotides, amino acids, and other essential metabolites. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Sulfocalix[4]arene sodium salt](/img/structure/B119419.png)

![2-Ethoxy-3-methyl-5H-benzo[7]annulene](/img/structure/B119421.png)







![(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]](/img/structure/B119455.png)



